molecular formula C10H8B2F10N2 B068193 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) CAS No. 178439-26-4

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

Cat. No.: B068193
CAS No.: 178439-26-4
M. Wt: 367.8 g/mol
InChI Key: IDFABAACDRPWQX-UHFFFAOYSA-N
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Description

1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate): is a chemical compound with the molecular formula C10H8B2F10N2. It is known for its high reactivity and is commonly used as an electrophilic fluorinating reagent in various chemical reactions. This compound is particularly valuable in the synthesis of organofluorine compounds due to its ability to introduce fluorine atoms into organic molecules .

Mechanism of Action

Target of Action

It is used as an electrophilic fluorinating reagent , which suggests that it interacts with nucleophilic sites in molecules.

Mode of Action

This compound acts as an electrophilic fluorinating reagent . It is highly reactive due to its high fluorine content . The reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf) .

Result of Action

The result of the action of this compound is the synthesis of various organofluorine compounds . The specific molecular and cellular effects would depend on the particular organofluorine compounds produced and their interactions with biological systems.

Action Environment

The action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air, moisture (as it decomposes), and heat . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be synthesized through the reaction of 2,2’-bipyridine with a fluorinating agent such as xenon difluoride (XeF2) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) involves large-scale reactions using similar fluorinating agents and solvents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It can also participate in substitution reactions where the fluorine atoms are replaced by other functional groups .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is widely used in the synthesis of organofluorine compounds, which are important in pharmaceuticals, agrochemicals, and materials science. Its high reactivity and selectivity make it a valuable reagent for introducing fluorine atoms into complex molecules .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function.

Industry: In the industrial sector, 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is used in the production of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

  • 1,1’-Difluoro-4,4’-bipyridinium bis(tetrafluoroborate)
  • 1,1’-Difluoro-2,2’-bipyridinium chloride
  • 1,1’-Difluoro-2,2’-bipyridinium hexafluorophosphate

Uniqueness: 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) is unique due to its high fluorine content and reactivity. Compared to similar compounds, it offers better selectivity and efficiency in fluorination reactions. Its ability to introduce fluorine atoms under mild conditions makes it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFABAACDRPWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8B2F10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370044
Record name 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178439-26-4
Record name 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate)
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